molecular formula C9H15NO3 B14543865 Ethyl 3-(2-oxopyrrolidin-1-yl)propanoate CAS No. 61930-87-8

Ethyl 3-(2-oxopyrrolidin-1-yl)propanoate

Cat. No.: B14543865
CAS No.: 61930-87-8
M. Wt: 185.22 g/mol
InChI Key: ZEADJHSEWLEENP-UHFFFAOYSA-N
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Description

Ethyl 3-(2-oxopyrrolidin-1-yl)propanoate is a pyrrolidinone-containing ester with a molecular formula of C₉H₁₅NO₃ and a molecular weight of 201.22 g/mol. It is synthesized via two primary methods:

  • Method A: Reaction of 3-(2-oxopyrrolidin-1-yl)propanenitrile (7) with chlorotrimethylsilane in ethanol at 50°C for 16 hours, yielding the product after purification by flash chromatography .
  • Method B: Use of cesium fluoride (CsF) in a reaction involving intermediate compounds to achieve the same product .

Its structural features include a pyrrolidin-2-one ring linked to an ethyl propanoate chain, as confirmed by 13C NMR δ 14.5 (CH₃ of ethyl group), 19.1 (CH₂-3), 31.9 (CH₂-2), 45.4 (CH₂-4), 62.5 (OCH₂), and carbonyl signals at δ 172.6 (C-2') and 178.0 (C-1) .

Properties

CAS No.

61930-87-8

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

ethyl 3-(2-oxopyrrolidin-1-yl)propanoate

InChI

InChI=1S/C9H15NO3/c1-2-13-9(12)5-7-10-6-3-4-8(10)11/h2-7H2,1H3

InChI Key

ZEADJHSEWLEENP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCN1CCCC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(2-oxopyrrolidin-1-yl)propanoate typically involves the reaction of ethyl acrylate with 2-pyrrolidinone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the mixture is heated to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-oxopyrrolidin-1-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 3-(2-oxopyrrolidin-1-yl)propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-(2-oxopyrrolidin-1-yl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-(2-oxopyrrolidin-1-yl)acetate (9)

  • Molecular Formula: C₈H₁₃NO₃
  • Key Differences: Shorter carbon chain (acetate vs. propanoate backbone). 13C NMR: δ 18.9 (CH₂-3), 31.4 (CH₂-2), 45.0 (CH₂-4), and carbonyl signals at δ 170.2 (C-2') and 178.5 (C-1) .

Ethyl 3-[2-(2-ethoxy-2-oxoethyl)pyrrolidin-1-yl]propanoate

  • Molecular Formula: C₁₃H₂₃NO₄
  • Key Differences :
    • Additional ethoxy-oxoethyl substituent on the pyrrolidine ring.
    • Molecular Weight : 257.16 g/mol, higher due to the extended substituent .
    • The ethoxy group may improve lipophilicity, impacting bioavailability in pharmaceutical applications.

Ethyl 3-(3-nitrophenyl)-3-oxopropanoate

  • Molecular Formula: C₁₁H₁₁NO₅
  • Key Differences: Aromatic nitro group instead of pyrrolidinone. Synthesis: Prepared via condensation reactions involving nitropyridine derivatives, yielding 45–72% depending on substituents . The nitro group confers strong electron-withdrawing effects, altering reactivity in electrophilic substitutions compared to the pyrrolidinone analog .

Ethyl 3-oxo-2-phenyl-3-((1-phenylethyl)amino)propanoate

  • Molecular Formula: C₁₉H₂₁NO₃
  • Physical Properties: Melting point 82–84°C, higher than the liquid or semi-solid state of Ethyl 3-(2-oxopyrrolidin-1-yl)propanoate . Lower yield (51%) compared to Method A of the target compound (72%) .

Comparative Data Tables

Table 2: Spectral Data Comparison (13C NMR, δ in ppm)

Compound Name CH₃ (Ethyl) CH₂-3 CH₂-2 CH₂-4 C=O (Ester) C=O (Pyrrolidinone)
This compound 14.5 19.1 31.9 45.4 172.6 178.0
Ethyl 2-(2-oxopyrrolidin-1-yl)acetate 14.4 18.9 31.4 45.0 170.2 178.5

Key Findings

Substituent Effects: Pyrrolidinone-containing esters exhibit distinct reactivity and physical properties compared to aromatic or amino-substituted analogs. For example, nitro groups enhance electrophilic reactivity , while pyrrolidinone improves solubility in polar solvents .

Synthetic Efficiency: this compound achieves higher yields (72%) via Method A than phenyl-substituted derivatives (51%) .

Biological Relevance: Pyrrolidinone derivatives are common in drug design due to their hydrogen-bonding capacity, whereas nitroaromatic compounds are often intermediates in explosives or agrochemicals .

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